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Compound of Interest

Compound Name: 4-Methoxybenzenecarbothioamide

Cat. No.: B133991 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the conformational and stereochemical

properties of 4-Methoxybenzenecarbothioamide, a molecule of interest in medicinal

chemistry and materials science. This document summarizes key structural data from single-

crystal X-ray diffraction studies, outlines experimental protocols for its synthesis and

characterization, and discusses its stereochemical implications.

Solid-State Conformation and Crystal Packing
The three-dimensional structure of 4-Methoxybenzenecarbothioamide in the solid state has

been elucidated by single-crystal X-ray crystallography.[1] The analysis reveals that the

compound crystallizes in the orthorhombic space group Pca21 with two independent

molecules, designated as Molecule A and Molecule B, in the asymmetric unit.[1] These two

molecules exist as conformational isomers, primarily differing in the orientation of the methoxy

group relative to the phenyl ring.[1]

The carbothioamide group in both molecules is nearly planar with the phenyl ring, though with

slight deviations. The mean plane of the carbothioamide group is tilted from the mean plane of

the benzene ring by 7.88 (15)° in Molecule A and 11.16 (9)° in Molecule B.[1] The dihedral

angle between the phenyl rings of the two independent molecules is 58.57 (4)°.[1]
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Conformational Isomers of 4-
Methoxybenzenecarbothioamide

Figure 1: Conformational isomers of 4-Methoxybenzenecarbothioamide.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The

molecules form dimers through N—H···S hydrogen bonds, creating R22(8) graph-set motifs.[1]

These dimers are further connected into chains along the c-axis by C—H···O interactions.[1]

Adjacent chains are linked by another set of N—H···S hydrogen bonds, resulting in R42(8)

graph-set motifs.[1]

Hydrogen Bonding Network

Intermolecular Hydrogen Bonding Scheme

Molecule A

Molecule B

N-H···S (Dimer)

Molecule A'

N-H···S (Inter-chain)

N-H···S (Dimer)

C-H···O (Chain)

Molecule B'

N-H···S (Dimer) N-H···S (Dimer)

Click to download full resolution via product page

Figure 2: Hydrogen bonding interactions in the crystal lattice.
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Quantitative Structural Data
The crystallographic data provides precise measurements of the molecular geometry.

Table 1: Crystal Data and Structure Refinement for 4-Methoxybenzenecarbothioamide[1]
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Parameter Value

Empirical formula C₈H₉NOS

Formula weight 167.22

Temperature 173 K

Wavelength 0.71073 Å

Crystal system Orthorhombic

Space group Pca2₁

Unit cell dimensions a = 5.6545 (2) Å

b = 7.3966 (2) Å

c = 38.7497 (13) Å

Volume 1620.67 (9) Å³

Z 8

Density (calculated) 1.372 Mg/m³

Absorption coefficient 0.34 mm⁻¹

F(000) 704

Crystal size 0.12 × 0.10 × 0.08 mm

Theta range for data collection 2.0 to 27.5°

Reflections collected 6598

Independent reflections 3656 [R(int) = 0.025]

Completeness to theta = 27.5° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3656 / 1 / 219

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.083
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R indices (all data) R1 = 0.037, wR2 = 0.085

Table 2: Selected Bond Lengths (Å) and Angles (°) for Conformational Isomers[1]

Bond/Angle Molecule A Molecule B

S1—C7 1.666 (2) 1.668 (2)

O1—C4 1.365 (3) 1.367 (3)

N1—C7 1.321 (3) 1.322 (3)

C7—C1 1.492 (3) 1.490 (3)

N1—C7—S1 121.78 (16) 121.36 (16)

N1—C7—C1 117.0 (2) 117.2 (2)

S1—C7—C1 121.23 (16) 121.45 (16)

Table 3: Hydrogen Bond Geometry (Å, °)[1]

D—H···A d(D—H) d(H···A) d(D···A) <(DHA)

N1—H1A···S11 0.88 (3) 2.56 (3) 3.414 (2) 164 (3)

N11—H11A···S1 0.87 (3) 2.58 (3) 3.424 (2) 163 (3)

C8—H8B···O11 0.98 2.58 3.473 (3) 151

N1—H1B···S11 0.88 (3) 2.80 (3) 3.528 (2) 141 (2)

N11—H11B···S1 0.87 (3) 2.76 (3) 3.511 (2) 145 (2)

Solution-State Conformation and Stereochemistry
While the solid-state structure provides a precise snapshot of the molecule, its conformation in

solution can be more dynamic. For thioamides, there is a significant energy barrier to rotation

around the C-N bond due to the partial double bond character arising from the delocalization of

the nitrogen lone pair. This can lead to the existence of E and Z isomers in solution. However,
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for primary thioamides like 4-Methoxybenzenecarbothioamide, the two hydrogen atoms on

the nitrogen are equivalent, making the E/Z isomerism notation not applicable in the same way

as for N-substituted thioamides.

Rotational barriers around the C-N bond in primary thioamides are generally lower than in

secondary and tertiary ones but are often high enough to be observed by dynamic NMR

spectroscopy. A comprehensive literature search did not yield specific experimental studies

determining the rotational barrier or solution-state conformational preferences for 4-
Methoxybenzenecarbothioamide.

Based on the solid-state data, where the carbothioamide group is nearly coplanar with the

phenyl ring, it is reasonable to assume that this planar conformation is also favored in solution

to maximize π-conjugation. The two conformers observed in the crystal, differing by the

orientation of the methoxy group, suggest a low energy barrier for rotation around the C4-O1

bond. In solution, rapid rotation around this bond would likely lead to an averaged signal in

NMR spectroscopy at room temperature.

Experimental Protocols
Synthesis of 4-Methoxybenzenecarbothioamide[1]
This protocol describes the synthesis of the title compound from 4-methoxybenzonitrile.
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Synthetic and Analytical Workflow

Start Materials:
4-Methoxybenzonitrile,

MgCl2·6H2O, NaSH·xH2O, DMF

Reaction:
Stir at room temperature for 5h

Workup 1:
Pour into water, filter precipitate

Workup 2:
Resuspend in 1N HCl, stir, filter, wash with water

Product:
4-Methoxybenzenecarbothioamide

Crystallization:
Slow evaporation from ethanol

Analysis:
Single-Crystal X-ray Diffraction

Click to download full resolution via product page

Figure 3: Workflow for the synthesis and characterization.
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Preparation of the Reagent Slurry: A slurry of magnesium chloride hexahydrate (5.8 mmol)

and sodium hydrogensulfide hydrate (70%, 11.6 mmol) is prepared in dimethylformamide (15

ml).

Reaction: 4-Methoxybenzonitrile (5.8 mmol) is added to the slurry. The reaction mixture is

stirred at room temperature for 5 hours.

Precipitation: The reaction mixture is poured into water (60 ml), and the resulting precipitate

is collected by filtration.

Purification: The obtained product is resuspended in 1 N HCl (30 ml) and stirred for an

additional 25 minutes. The precipitated solid is then filtered and washed with water to yield

the final product.

Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction are grown by

slow evaporation of an ethanol solution of the compound.

Single-Crystal X-ray Crystallography[1]
Data Collection: A suitable single crystal is mounted on a diffractometer. For this compound,

a Nonius KappaCCD area-detector diffractometer was used with Mo Kα radiation (λ =

0.71073 Å). Data is collected at a low temperature (173 K) to minimize thermal vibrations.

Data Processing: The collected diffraction data is processed, which includes integration of

reflection intensities and correction for various factors such as absorption. An empirical

absorption correction based on multi-scan was applied.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

Hydrogen atoms attached to carbon are placed in geometrically idealized positions and

refined using a riding model. The hydrogen atoms bonded to the nitrogen atom are located in

a difference Fourier map and refined freely.

This comprehensive guide provides foundational data for researchers working with 4-
Methoxybenzenecarbothioamide, offering insights into its structural chemistry that are crucial

for applications in drug design and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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